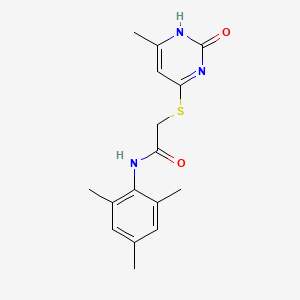
3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting with the formation of the pyrimidine core. The synthesis often includes:
Formation of Pyrimidine Core: This can be achieved through the condensation of appropriate β-keto esters and amidines under acidic or basic conditions.
Subsequent Functionalization:
Final Assembly: Coupling the oxy group to the pyrimidine ring and ensuring the proper placement of the oxoethyl group through controlled reaction conditions, possibly involving selective protective group strategies and subsequent deprotection.
Industrial Production Methods: Industrially, large-scale synthesis might leverage continuous flow chemistry to enhance yield and reduce reaction times. The use of automated reactors and precise control over reaction parameters can help streamline the process, ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
Oxidation and Reduction: The compound may undergo oxidation reactions, often in the presence of agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Substitution Reactions: These reactions could involve the substitution of functional groups on the pyrimidine rings, using reagents such as halogens or nucleophiles under controlled conditions.
Common Reagents and Conditions: Reagents like lithium aluminium hydride for reductions, or halogenating agents for substitutions, play crucial roles.
Major Products Formed: Depending on the conditions, products range from oxidized pyrimidine derivatives to various substituted analogs.
Aplicaciones Científicas De Investigación
The compound's unique structure and reactivity profile make it valuable in several research domains:
Chemistry: Used as a precursor for synthesizing more complex molecules or as a catalyst in organic reactions.
Biology: Its interactions with biological macromolecules open avenues for drug discovery, particularly in designing enzyme inhibitors or receptor modulators.
Industry: Employed in material science for designing new materials or as an intermediate in manufacturing processes.
Mecanismo De Acción
At a molecular level, this compound likely exerts its effects through interaction with enzymes or receptors, modulating their activity. The pathways could involve binding to the active sites of enzymes, thereby inhibiting or modifying their action.
Comparación Con Compuestos Similares
Comparing this compound with others in the pyrimidine family reveals several key differences:
4,6-Dimethyl-2-pyrimidinamine: Lacks the pyrrolidinyl and oxoethyl groups, affecting its reactivity and applications.
Pyrimidine-2,4-dione Derivatives: Often differ in their substitution pattern on the pyrimidine ring, leading to distinct biological activities and applications.
Propiedades
IUPAC Name |
3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-11-7-12(2)21-18(20-11)26-15-5-6-22(8-15)16(24)9-23-10-19-14(4)13(3)17(23)25/h7,10,15H,5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDWYRBDGBKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CN3C=NC(=C(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(5-fluoro-2-methoxybenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2742032.png)
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid](/img/structure/B2742033.png)

![ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2742037.png)
![N-(2-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2742038.png)


![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2742043.png)

![4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B2742045.png)

![5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2742048.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2742053.png)
